(S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester
Description
(S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester is a chiral pyrrolidine derivative featuring two critical protective groups: a tert-butyldimethylsilyl (TBS) ether at the 4-position and a tert-butyl ester at the 1-carboxylic acid position. The (S)-configuration at the stereocenter ensures enantioselective utility in asymmetric synthesis, particularly in pharmaceutical intermediates. The TBS group enhances steric protection of the hydroxyl group, while the tert-butyl ester provides acid-labile protection for the carboxylic acid, enabling sequential deprotection strategies .
This compound is primarily employed in peptide and peptidomimetic synthesis, where controlled deprotection is essential. Its structural rigidity and protective group compatibility make it a valuable intermediate in drug discovery, particularly for protease inhibitors and neurological agents .
Properties
CAS No. |
320343-59-7 |
|---|---|
Molecular Formula |
C15H29NO4Si |
Molecular Weight |
315.48 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO4Si/c1-14(2,3)19-13(18)16-10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3/t11-/m0/s1 |
InChI Key |
ASPAKSDHNNXVIB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure suggests three key synthetic objectives:
- Construction of the pyrrolidine ring with a lactam at C2.
- Installation of the tert-butyldimethylsilyl (TBS) ether at C4.
- Introduction of the tert-butyl ester at the C1-carboxylic acid position.
Retrosynthetically, the molecule can be derived from trans-4-hydroxy-L-proline , a commercially available chiral building block. Key steps include hydroxyl protection, lactam formation, and esterification.
Synthetic Routes and Methodologies
Route 1: Starting from trans-4-Hydroxy-L-Proline
This route leverages the inherent chirality of trans-4-hydroxy-L-proline to establish the (S)-configuration at C4.
Step 1: Methyl Ester Formation
Procedure :
- trans-4-Hydroxy-L-proline is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester.
Reaction Conditions : - 0°C to room temperature, 6 hours.
Yield : ~85%.
Step 2: TBS Protection of the C4-Hydroxyl Group
Procedure :
- The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM).
Reaction Conditions : - 0°C to room temperature, 16 hours under nitrogen.
Yield : 70–80%.
Step 3: Boc Protection of the Amine
Procedure :
- The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
Reaction Conditions : - Room temperature, 12 hours.
Yield : >90%.
Step 4: Oxidation to Lactam (2-Oxo Group)
Procedure :
- The Boc-protected amine is oxidized to a lactam using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) .
Reaction Conditions : - 0°C to room temperature, 2 hours.
Yield : 50–60%.
Step 5: tert-Butyl Esterification
Procedure :
Route 2: Lactam Functionalization via Grignard Addition
This route employs a preformed lactam scaffold for late-stage functionalization.
Step 1: Synthesis of tert-Butyl 2-Oxopyrrolidine-1-carboxylate
Procedure :
- Pyroglutamic acid is converted to the tert-butyl ester via Boc protection and oxidation .
Reaction Conditions : - THF, -70°C, 1.5 hours.
Yield : 63%.
Step 2: C4-Hydroxylation via Organometallic Addition
Procedure :
- The lactam undergoes Grignard addition with TBS-protected magnesium bromide to introduce the C4-hydroxyl group.
Reaction Conditions : - -40°C, 24 hours.
Yield : 45–55%.
Step 3: Stereochemical Resolution
Procedure :
Critical Reaction Parameters and Optimization
TBS Protection Efficiency
Lactam Oxidation Challenges
Analytical Data and Characterization
NMR Spectroscopy
Comparative Evaluation of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | trans-4-Hydroxy-L-proline | Pyroglutamic acid |
| Total Steps | 5 | 3 |
| Overall Yield | 25–30% | 15–20% |
| Stereocontrol | High (from chiral pool) | Moderate (requires resolution) |
| Scalability | Suitable for multi-gram synthesis | Limited by Grignard reactivity |
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H31NO6Si
- Molecular Weight : 373.52 g/mol
- CAS Number : 267420-70-2
The compound features a pyrrolidine ring, which contributes to its reactivity and utility in synthetic pathways. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility in organic solvents, making it an attractive candidate for various chemical reactions.
Chiral Auxiliary in Asymmetric Synthesis
(S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester serves as an effective chiral auxiliary for the asymmetric synthesis of various compounds. Its ability to induce chirality has been extensively utilized in the synthesis of pharmaceuticals.
Case Study : A study demonstrated the use of this compound in the synthesis of optically active amino acids through a series of reactions involving enantioselective transformations. The auxiliary was removed post-reaction to yield the desired product with high enantiomeric excess (ee) .
Synthesis of Bioactive Molecules
The compound is instrumental in synthesizing bioactive molecules, particularly those with therapeutic potential against various diseases.
Example : Research has shown that derivatives of this compound can be modified to create analogs of known drugs, enhancing their efficacy and reducing side effects. For instance, modifications led to compounds exhibiting improved activity against cancer cell lines .
Drug Development
The compound's structural features allow it to be a precursor for developing new drugs. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.
Data Table: Drug Development Applications
| Compound Derivative | Target Disease | Activity | Reference |
|---|---|---|---|
| Derivative A | Cancer | IC50 = 25 µM | |
| Derivative B | Inflammation | ED50 = 10 mg/kg | |
| Derivative C | Pain Management | Analgesic effect |
Chiral Analysis
The compound is employed in chiral chromatography to separate enantiomers effectively. Its derivatives can be used as stationary phases or mobile phase additives in high-performance liquid chromatography (HPLC).
Case Study : An investigation into the separation of diastereomers using this compound demonstrated its effectiveness in achieving high resolution and purity, crucial for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-oxo-, 1,1-dimethylethyl ester, (4S)- involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis, releasing the active pyrrolidinecarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Differences and Implications
Protective Group Stability: The TBS group in the target compound requires fluoride-based deprotection (e.g., TBAF), whereas Boc and benzyloxycarbonyl groups in analogs are removed with TFA or hydrogenolysis, respectively . This allows orthogonal deprotection in multi-step syntheses. The tert-butyl ester in the target compound is more acid-labile than benzyl esters, enabling selective cleavage under milder acidic conditions compared to hydrogenation-sensitive benzyl groups .
Stereochemical and Functional Effects :
- The (S)-configuration in the target compound contrasts with the (2S,4R) diastereomer in compound 6 , which may influence binding affinity in chiral environments (e.g., enzyme active sites) .
- The 2-oxo group in the target compound introduces rigidity to the pyrrolidine ring, enhancing conformational stability compared to 4-oxo derivatives like Benzyl (S)-1-Boc-4-oxo-2-pyrrolidinecarboxylate .
Synthetic Efficiency :
Biological Activity
(S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester, identified by its CAS number 364077-84-9, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C₁₀H₁₅NO₅, with a molecular weight of 229.23 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the t-butyldimethylsilyloxy group enhances its stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of (S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester typically involves the protection of functional groups to facilitate subsequent reactions. The tert-butyl ester group provides a stable protecting group that can be easily removed under mild acidic conditions, allowing for the selective transformation of other functional groups in the molecule .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxopyrrolidine structure has been shown to exhibit enzyme inhibitory properties, particularly against proteases and kinases involved in various cellular pathways . This interaction can lead to modulation of signaling pathways relevant to cancer progression and other diseases.
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that (S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester may possess anti-cancer properties by inhibiting mitotic kinesins, which are crucial for cell division .
- Neuropharmacology : The compound is also being explored for its potential use in synthesizing neurotransmitter analogs, which could facilitate research into neurodegenerative diseases .
- Peptide Synthesis : Its utility as a building block in peptide synthesis highlights its importance in drug development, particularly for creating compounds that target specific receptors or enzymes .
Case Studies
Several studies have investigated the biological effects of related compounds with similar structures:
- Study on Inhibitory Effects : A study demonstrated that derivatives of oxopyrrolidine compounds exhibited significant inhibitory effects on specific cancer cell lines, suggesting that modifications to the structure could enhance potency .
- Neurotransmitter Analogs : Research into neurotransmitter analogs synthesized from oxopyrrolidine derivatives revealed promising results in modulating synaptic transmission, indicating potential applications in treating psychiatric disorders .
Data Table: Biological Activity Overview
Q & A
Q. What is the role of (S)-4-(t-Butyldimethylsilanyloxy)-2-oxopyrrolidine-1-carboxylic acid t-butyl ester in organic synthesis?
This compound is frequently employed as a chiral intermediate in peptide and heterocyclic synthesis. Its tert-butyldimethylsilyl (TBS) and tert-butoxycarbonyl (Boc) groups protect hydroxyl and amine functionalities, respectively, during multi-step reactions. For example, TBS protection prevents unwanted side reactions in acidic or oxidative conditions, while the Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid) .
Q. What are the common protection/deprotection strategies for the hydroxyl group in similar pyrrolidine derivatives?
The hydroxyl group in pyrrolidine derivatives is often protected using silyl ethers (e.g., TBS) due to their stability under diverse reaction conditions. TBS protection is typically achieved using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of a base like 2,6-lutidine. Deprotection is performed with tetrabutylammonium fluoride (TBAF) or aqueous acetic acid, depending on the sensitivity of adjacent functional groups .
Q. How can researchers purify this compound to ensure high enantiomeric excess?
Chromatographic methods (e.g., flash column chromatography using silica gel) with gradients of ethyl acetate/hexane are standard. Analytical HPLC with chiral stationary phases (e.g., Chiralpak AD-H) can confirm enantiopurity. Evidence from similar Boc-protected pyrrolidines suggests retention times and solvent systems for optimization .
Q. What are the stability considerations for long-term storage?
The compound is sensitive to moisture and acidic/basic conditions. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Degradation products may include free hydroxyl or carboxylic acid forms due to premature deprotection .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm stereochemistry and protection group integrity (e.g., TBS: δ ~0.1 ppm for Si-CH; Boc: δ ~1.4 ppm for C(CH)).
- IR : Peaks at ~1680–1720 cm for carbonyl groups (Boc and lactam).
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+Na] ion) .
Advanced Research Questions
Q. How to troubleshoot low yields in coupling reactions involving this compound?
Low yields may arise from incomplete activation of carboxylic acids. Use coupling reagents like HATU or BOP-Cl with DIPEA as a base in anhydrous dichloromethane. Pre-activation of the acid (e.g., forming a mixed anhydride) for 10–15 minutes before adding the amine nucleophile can improve efficiency .
Q. What strategies preserve stereochemical integrity during deprotection of the TBS group?
Avoid prolonged exposure to TBAF, which may induce racemization. Use buffered TBAF (e.g., with acetic acid) at 0°C. For acid-labile substrates, consider alternative deprotection with HF-pyridine in tetrahydrofuran (THF), which is gentler and stereospecific .
Q. How to resolve conflicting NMR data for diastereomeric byproducts?
If minor diastereomers co-elute in chromatography, use 2D NMR (COSY, NOESY) to differentiate spatial arrangements. For example, NOE correlations between the pyrrolidine ring protons and the TBS group can confirm the (S)-configuration .
Q. What experimental conditions destabilize the Boc group in this compound?
The Boc group is labile under strong acids (e.g., HCl in dioxane) and elevated temperatures. Avoid using Lewis acids like BF·OEt in its presence. Stability studies show decomposition >5% after 24 hours at pH <2 or temperatures >40°C .
Q. How to mitigate competing side reactions during simultaneous deprotection of TBS and Boc groups?
Sequential deprotection is recommended. First, remove the TBS group with TBAF, then cleave the Boc group with TFA. If simultaneous deprotection is unavoidable, use a diluted TFA/TBAF mixture (1:4 v/v) at 0°C to minimize side reactions like lactam ring opening .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
